

An In-Depth Technical Guide to the Antibiotic TAN 420C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TAN 420C

Cat. No.: B11928761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TAN 420C, also known as dihydroherbimycin C, is a lesser-known analogue of the herbimycin complex of ansamycin antibiotics. First described in 1986, this hydroquinone antibiotic is a natural product of the bacterium *Streptomyces hygroscopicus*. While not as extensively studied as its congeners like herbimycin A, **TAN 420C** has demonstrated notable cytoidal activities. This technical guide provides a comprehensive overview of the discovery, origin, and biological characteristics of **TAN 420C**, including detailed experimental protocols derived from the primary literature, quantitative data on its activity, and a proposed biosynthetic pathway.

Discovery and Origin

TAN 420C was first isolated and characterized as part of a study on the minor components of the herbimycin complex produced by *Streptomyces hygroscopicus* strain AM-3672.^[1] The "TAN" designation is understood to originate from Takeda Chemical Industries, Ltd., which was actively screening for novel antibiotics during that period. The producing organism, *S. hygroscopicus*, is a Gram-positive bacterium belonging to the order Actinomycetales, which are renowned for their prolific production of secondary metabolites, including a vast array of antibiotics.

The initial discovery was detailed in the 1986 paper, "The structure and cytoidal activity of herbimycin C," published in *The Journal of Antibiotics*.^{[1][2]} This publication laid the

groundwork for understanding the chemical nature and biological potential of this ansamycin antibiotic.

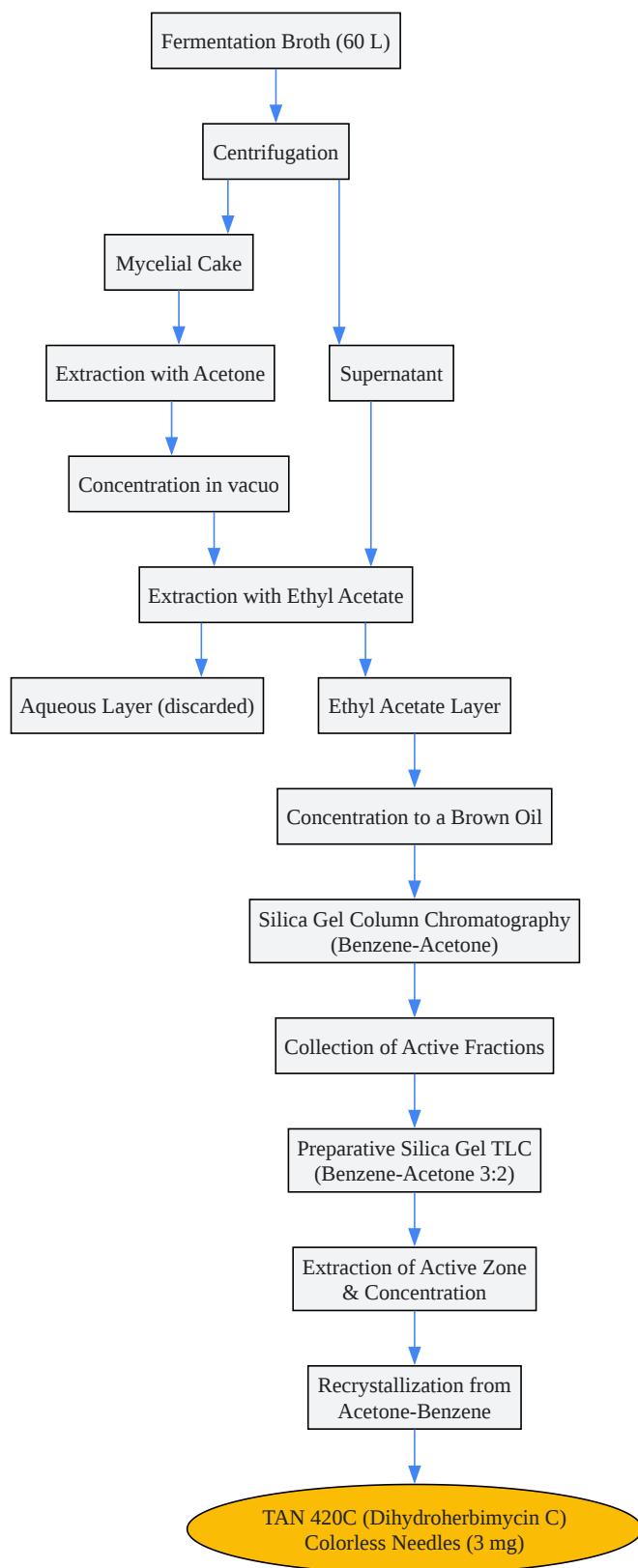
Physicochemical Properties

A summary of the key physicochemical properties of **TAN 420C** is presented in the table below.

Property	Value
Chemical Name	Dihydroherbimycin C
CAS Number	91700-91-3
Molecular Formula	$C_{29}H_{42}N_2O_9$
Molecular Weight	562.7 g/mol
Appearance	Colorless needles

Source: Shibata et al., 1986

Experimental Protocols


The following experimental methodologies are based on the original research by Shibata and colleagues (1986).

Fermentation of Producing Organism

- Producing Strain: *Streptomyces hygroscopicus* AM-3672.
- Culture Medium: A medium composed of 2.0% glucose, 1.0% soluble starch, 1.0% glycerol, 1.0% soybean meal, 0.5% yeast extract, 0.5% peptone, 0.2% NaCl, and 0.2% $CaCO_3$, adjusted to pH 7.0 before sterilization.
- Fermentation Conditions: A 100-liter jar fermentor was used, containing 60 liters of the culture medium. The fermentation was carried out at 28°C for 4 days with aeration at a rate of 60 liters/minute and agitation at 250 rpm.

Isolation and Purification of TAN 420C (Dihydroherbimycin C)

The workflow for the isolation and purification of **TAN 420C** is depicted in the diagram below.

[Click to download full resolution via product page](#)Diagram 1: Isolation and Purification Workflow for **TAN 420C**.

Structure Elucidation

The chemical structure of **TAN 420C** was determined through a combination of:

- Physicochemical analysis: Including melting point, optical rotation, and UV spectroscopy.
- Mass spectrometry: To determine the molecular weight and formula.
- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy: To elucidate the connectivity of atoms and the stereochemistry of the molecule.

Comparison of the spectral data with that of herbimycin C revealed that **TAN 420C** is the hydroquinone form of herbimycin C.

Cytotoxicity Assay

- Cell Line: Human neuroblastoma (NB-1) cells.
- Methodology: NB-1 cells were cultured in Eagle's minimum essential medium supplemented with 10% fetal bovine serum. The cells were seeded into 24-well plates and incubated for 24 hours. Various concentrations of **TAN 420C** were then added to the wells.
- Incubation: The cells were incubated with the antibiotic for 72 hours.
- Evaluation: The number of viable cells was determined, and the 50% inhibitory concentration (IC_{50}) was calculated.

Biological Activity

The primary biological activity reported for **TAN 420C** is its cytotoxicity against tumor cell lines. The quantitative data from the original study are summarized below.

Compound	Cytocidal Activity (IC_{50}) against NB-1 cells ($\mu\text{g}/\text{ml}$)
TAN 420C (Dihydroherbimycin C)	0.05
Herbimycin C	0.01

Source: Shibata et al., 1986

Biosynthesis

The biosynthesis of **TAN 420C** is intrinsically linked to that of the broader herbimycin family. These ansamycin antibiotics are synthesized via a polyketide synthase (PKS) pathway. The proposed biosynthetic pathway, leading to the herbimycin core structure, is outlined below.

Diagram 2: Proposed Biosynthetic Pathway of **TAN 420C**.

The biosynthesis begins with the starter unit 3-amino-5-hydroxybenzoic acid (AHBA). A series of polyketide synthase modules then elongate the polyketide chain. Following the formation of a pro-herbimycin intermediate, a cascade of post-PKS tailoring enzymes, including hydroxylases, methyltransferases, and oxidases, generate the various herbimycin analogues. **TAN 420C** is formed via the reduction of the quinone moiety of herbimycin C to a hydroquinone.

Conclusion

TAN 420C is a member of the herbimycin family of ansamycin antibiotics with demonstrated cytotoxic properties. While the initial research in the 1980s provided a foundational understanding of its structure and activity, further investigation into its mechanism of action, potential as an anticancer agent, and optimization of its production could be valuable areas of future research for drug development professionals. The detailed protocols and data presented in this guide serve as a comprehensive resource for scientists interested in exploring the potential of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. satoshi-omura.info [satoshi-omura.info]
- 2. [The Journal of Antibiotics](http://jstage.jst.go.jp) [jstage.jst.go.jp]

- To cite this document: BenchChem. [An In-Depth Technical Guide to the Antibiotic TAN 420C]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11928761#discovery-and-origin-of-tan-420c-antibiotic>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com